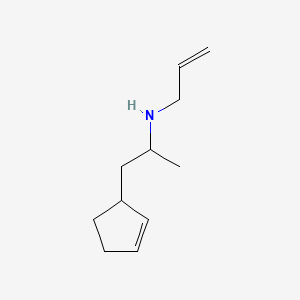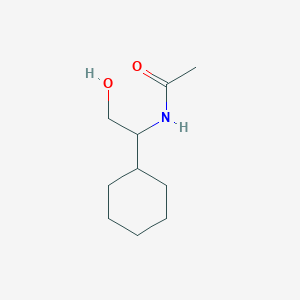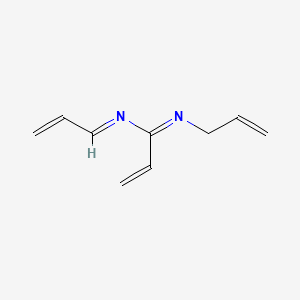![molecular formula C15H30O6P2 B13803564 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl- CAS No. 59609-05-1](/img/structure/B13803564.png)
1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] involves its interaction with molecular targets through its reactive phosphorus and oxygen atoms. These interactions can lead to the formation of various complexes and intermediates, influencing different biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-] is unique due to its specific structural features and stability. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Propriétés
Numéro CAS |
59609-05-1 |
|---|---|
Formule moléculaire |
C15H30O6P2 |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
2-[3-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]-2,2-dimethylpropoxy]-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C15H30O6P2/c1-13(2,7-16-22-18-9-14(3,4)10-19-22)8-17-23-20-11-15(5,6)12-21-23/h7-12H2,1-6H3 |
Clé InChI |
KGIIHYQJALVRLD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(OC1)OCC(C)(C)COP2OCC(CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
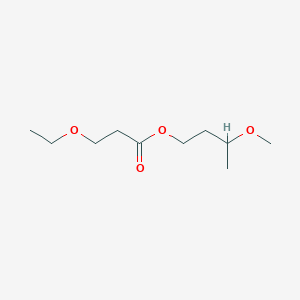
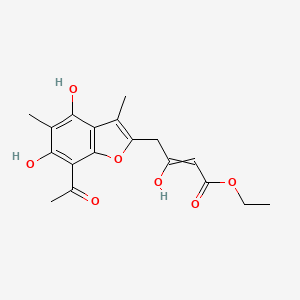
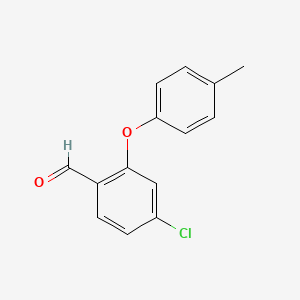
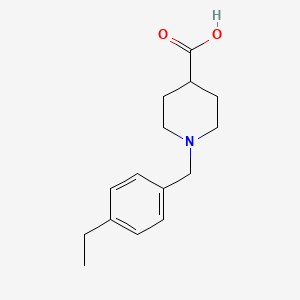
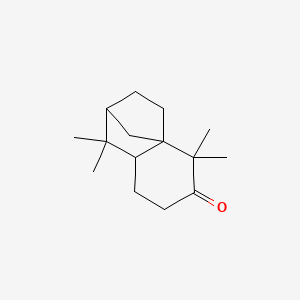
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
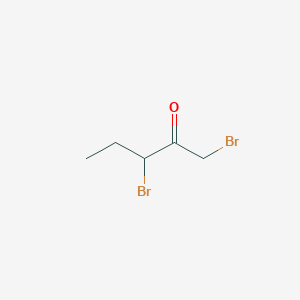

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
